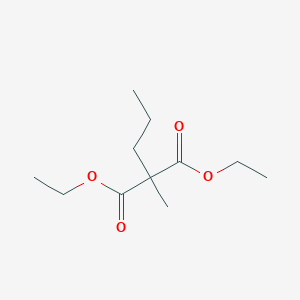
4-Hydroxybenzaldehyde-13C
概要
説明
4-Hydroxybenzaldehyde-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the molecular structure of 4-Hydroxybenzaldehyde. This compound is used in various scientific research applications due to its unique properties and the presence of the carbon-13 isotope, which allows for detailed studies using nuclear magnetic resonance spectroscopy and other analytical techniques.
科学的研究の応用
4-Hydroxybenzaldehyde-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution and metabolism of drugs.
Industry: Applied in the synthesis of labeled compounds for use in various industrial processes.
作用機序
Target of Action
4-Hydroxybenzaldehyde-13C, also known as 4-HBd-13C, is a stable isotope labelled compound . It has been studied for its potential as an anti-inflammatory agent and as an inhibitor of certain enzymes. It has also been investigated for its potential to treat cancer and Alzheimer’s disease .
Mode of Action
These are organic aromatic compounds containing a benzene ring carrying an aldehyde group and a hydroxyl group . The aldehyde group can interact with various biological targets, potentially influencing their function.
Biochemical Pathways
4-HBd-13C is involved in the biosynthesis of simple phenolic acids in plants . These phenolic acids, such as benzoic and cinnamic acids and their hydroxylated derivatives, play crucial roles in plant metabolism and defense. They are also the most abundant in soils and many are described as allelochemicals .
Pharmacokinetics
The pharmacokinetics of 4-HBd-13C have been studied in rats. After administration, it is rapidly absorbed and widely distributed to various tissues and organs, including the brain . The absolute bioavailability of 4-HBd-13C is low, around 5.33% . It is excreted in the feces and urine in low amounts, and it is metabolized to 4-hydroxybenzoic acid (4-HBA) in large amounts in vivo .
Result of Action
This suggests that 4-HBd-13C may exert its effects, at least in part, through its metabolite .
Action Environment
The action, efficacy, and stability of 4-HBd-13C can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C . Furthermore, pathological conditions, such as cerebral ischemia-reperfusion injury, can affect its absorption degree and metabolism rate .
Safety and Hazards
生化学分析
Biochemical Properties
4-Hydroxybenzaldehyde-13C plays a significant role in biochemical reactions. It is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . In the Dakin oxidation, 4-HBA reacts with hydrogen peroxide in base to form hydroquinone . It interacts with enzymes such as 4-hydroxy cinnamoyl-CoA hydratase/lyase (4HCH) and hydroxybenzaldehyde synthase (HBS) in the biosynthesis of vanillin .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote keratinocyte cell migration and invasion by increasing focal adhesion kinase and Src activity . It also exhibits antifungal activity by disrupting cellular antioxidation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can undergo oxidation to form p-hydroxybenzoic acid or undergo condensation reactions to form various Schiff bases . It also disrupts cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc., effectively inhibiting fungal growth .
Temporal Effects in Laboratory Settings
This compound is relatively stable under normal conditions . Over time, it can undergo oxidation to form p-hydroxybenzoic acid or undergo condensation reactions to form various Schiff bases . These properties make it a versatile intermediate in organic synthesis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been observed that 4-HBA at low dose (50mg/kg), intermediate dose (100mg/kg), and high dose (150mg/kg) showed significant increase in pH, significant decrease in gastric volume, significant decrease in ulcer index and significant decrease in total acidity .
Metabolic Pathways
This compound is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . It interacts with enzymes such as 4-hydroxy cinnamoyl-CoA hydratase/lyase (4HCH) and hydroxybenzaldehyde synthase (HBS) in the biosynthesis of vanillin .
準備方法
Synthetic Routes and Reaction Conditions
4-Hydroxybenzaldehyde-13C can be synthesized through several methods. One common method involves the reaction of phenol with chloroform in the presence of a base, which produces isomeric hydroxy benzal chlorides. These intermediates are then hydrolyzed to yield 4-Hydroxybenzaldehyde . The incorporation of the carbon-13 isotope can be achieved by using carbon-13 labeled reagents in the synthesis process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of carbon-13 labeled reagents is crucial in this process to produce the desired isotope-labeled compound.
化学反応の分析
Types of Reactions
4-Hydroxybenzaldehyde-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxybenzoic acid.
Reduction: It can be reduced to form 4-hydroxybenzyl alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can oxidize this compound to 4-hydroxybenzoic acid.
Reduction: Sodium borohydride can be used to reduce this compound to 4-hydroxybenzyl alcohol.
Substitution: Bromine in acetic acid can be used for bromination reactions.
Major Products Formed
Oxidation: 4-Hydroxybenzoic acid
Reduction: 4-Hydroxybenzyl alcohol
Substitution: 3-Bromo-4-hydroxybenzaldehyde
類似化合物との比較
4-Hydroxybenzaldehyde-13C can be compared with other similar compounds, such as:
2-Hydroxybenzaldehyde: Another isomer of hydroxybenzaldehyde with different chemical properties and reactivity.
3-Hydroxybenzaldehyde: Another isomer with unique applications and reactivity.
4-Hydroxybenzaldehyde: The non-labeled version of the compound, which lacks the carbon-13 isotope and is used in different applications.
The uniqueness of this compound lies in its stable isotope labeling, which allows for detailed studies using advanced analytical techniques that are not possible with the non-labeled version.
特性
IUPAC Name |
4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHHSNMVTDWUBI-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[13CH]=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583841 | |
| Record name | 4-Hydroxy(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152404-52-9 | |
| Record name | 4-Hydroxy(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 152404-52-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



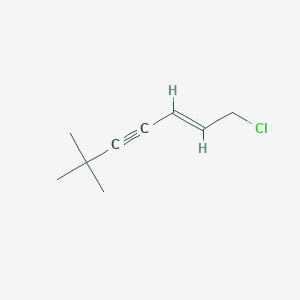

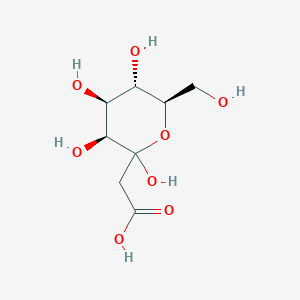




![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)
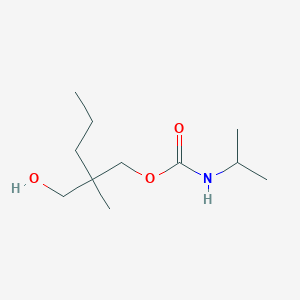
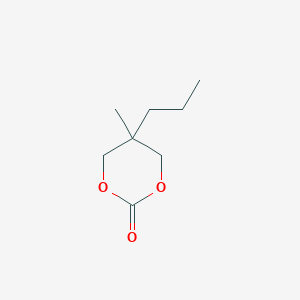

![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
